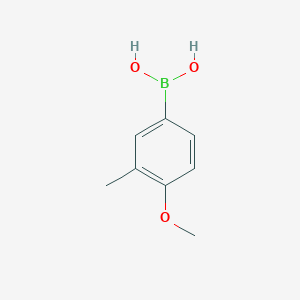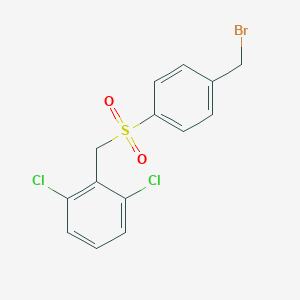
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide, commonly known as DBB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DBB is a white crystalline solid that is soluble in organic solvents. It is commonly used in laboratory experiments as a reagent for the synthesis of various compounds.
Mécanisme D'action
DBB works by inhibiting the activity of enzymes that play a role in various biological processes. For example, DBB can inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which can have various effects on cognitive function.
Biochemical and Physiological Effects:
DBB has been shown to have various biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells and to have antiviral activity against the influenza virus. DBB has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DBB has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent that is readily available. It is also stable under a wide range of conditions, making it easy to handle and store. However, DBB does have some limitations. It can be toxic to cells at high concentrations, and it may not be suitable for use in experiments involving live animals.
Orientations Futures
There are several future directions for research on DBB. One area of interest is the development of new inhibitors of acetylcholinesterase and other enzymes using DBB as a starting material. Another area of interest is the development of new anticancer and antiviral agents using DBB as a building block. Additionally, further research is needed to determine the full range of biochemical and physiological effects of DBB, as well as its potential applications in various fields of science.
Méthodes De Synthèse
DBB can be synthesized using a variety of methods, including the reaction of 4-(2,6-dichlorobenzylsulphonyl)benzyl alcohol with hydrobromic acid in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using recrystallization.
Applications De Recherche Scientifique
DBB has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of various compounds, including inhibitors of enzymes such as acetylcholinesterase and butyrylcholinesterase. DBB has also been used in the synthesis of anticancer agents and antiviral compounds.
Propriétés
Numéro CAS |
175202-80-9 |
|---|---|
Nom du produit |
4-(2,6-Dichlorobenzylsulphonyl)benzylbromide |
Formule moléculaire |
C14H11BrCl2O2S |
Poids moléculaire |
394.1 g/mol |
Nom IUPAC |
2-[[4-(bromomethyl)phenyl]sulfonylmethyl]-1,3-dichlorobenzene |
InChI |
InChI=1S/C14H11BrCl2O2S/c15-8-10-4-6-11(7-5-10)20(18,19)9-12-13(16)2-1-3-14(12)17/h1-7H,8-9H2 |
Clé InChI |
SDEBGKLYRKDTFV-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)CBr)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



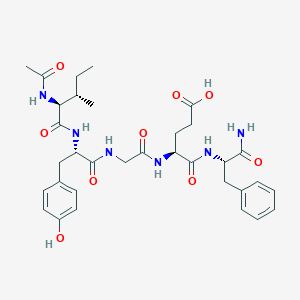
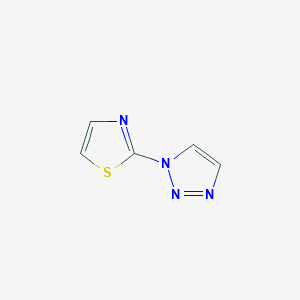

![1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole](/img/structure/B70324.png)
![1,1-Diphenyl-tetrahydro-pyrrolo[1,2-c]oxazol-3-one](/img/structure/B70326.png)
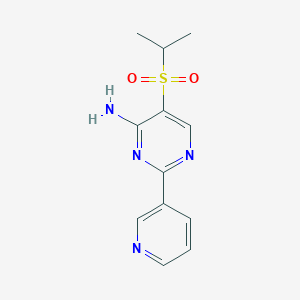
![Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate](/img/structure/B70330.png)


![2,3,4,4a,5,6-hexahydro-1H-pyrazino[1,2-a]quinoline](/img/structure/B70335.png)

![7,7-Difluorobicyclo[3.2.0]heptan-2-one](/img/structure/B70341.png)

